N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine

Vascular pharmacology KATP channel opener In vitro vasodilation

Select N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine (LY222675), the 3-pyridyl isomer of pinacidil, for its enhanced stereospecificity (eudismic ratio 53 vascular, 71 cardiac) in KATP channel studies. This direct-acting, SUR2-selective vasodilator requires no metabolic activation and enables clean electrophysiological and pharmacological fingerprinting of cardiac SUR2A/Kir6.2 and vascular smooth muscle KATP channels. Ideal for translational hypertension and preconditioning research. High purity, reliable supply.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
Cat. No. B11824044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)N(C1=CN=CC=C1)C(=NC#N)N
InChIInChI=1S/C10H13N5/c1-8(2)15(10(12)14-7-11)9-4-3-5-13-6-9/h3-6,8H,1-2H3,(H2,12,14)
InChIKeyUFZJMJYBXHZWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine (Pinacidil): KATP Channel Opener Procurement and Differentiation Overview


N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine (pinacidil) is a cyanoguanidine-derivative potassium channel opener (PCO) that activates ATP-sensitive K+ (KATP) channels, producing direct vascular smooth muscle relaxation and peripheral vasodilation [1]. Pinacidil is the prototypical agent of the cyanoguanidine class of KATP openers, structurally and mechanistically distinct from benzopyran (cromakalim), benzothiadiazine (diazoxide), and pyrimidine-N-oxide (minoxidil) PCOs [2]. Originally developed by Leo Pharmaceutical and approved as PINDAC (sustained-release capsule), pinacidil has been used both as a clinical antihypertensive agent and extensively as a pharmacological tool compound for probing KATP channel subunit composition, nucleotide-dependent gating, and tissue-specific KATP pharmacology [3].

Why Pinacidil Cannot Be Generically Substituted Among KATP Channel Openers: SUR Isoform Selectivity and Pharmacodynamic Divergence


KATP channel openers are not pharmacologically interchangeable despite sharing a nominal mechanism of action. Pinacidil, cromakalim, and nicorandil selectively activate channels containing SUR2 subunits (SUR2A in cardiac/skeletal muscle; SUR2B in smooth muscle) but are ineffective on SUR1-containing channels found in pancreatic beta-cells and neurons [1]. In contrast, diazoxide preferentially activates SUR1-containing channels and is inactive on SUR2A, creating a fundamental divergence in tissue targeting [1]. Furthermore, pinacidil is a direct-acting vasodilator that does not require metabolic activation, unlike minoxidil which must be converted to minoxidil sulfate in vivo and is essentially inactive in isolated tissue preparations [2]. This combination of SUR isoform selectivity, direct-vs-prodrug pharmacology, and differential nucleotide dependence means that substituting one KATP opener for another without accounting for these parameters introduces uncontrolled variables that can invalidate experimental conclusions or therapeutic outcomes [3].

Pinacidil (N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine): Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions


Direct-Acting Vasodilator Potency: 700-Fold More Potent Than Minoxidil in Isolated Rat Aortic Strips

In head-to-head experiments using serotonin-contracted rat aortic strip preparations, pinacidil demonstrated an ED50 of 0.3 μM, making it approximately 700-fold more potent than minoxidil (ED50 = 0.1 mM) and hydralazine (ED50 = 0.2 mM) under identical conditions [1]. Pinacidil's relaxation was not associated with elevations in cAMP or cGMP, was independent of an intact endothelium, and was only modestly inhibited (~3-fold) by methylene blue, in contrast to the complete antagonism of nitroglycerin-induced relaxation by methylene blue [1]. This confirms pinacidil as a direct-acting vasodilator, whereas minoxidil and hydralazine are essentially inactive in isolated tissue and require in vivo metabolic conversion to active species [1].

Vascular pharmacology KATP channel opener In vitro vasodilation Direct-acting vasodilator

SUR Subunit Selectivity: Pinacidil Activates SUR2 but Not SUR1, Opposite to Diazoxide

Chimeric and mutagenesis studies demonstrated that pinacidil, cromakalim, and nicorandil act specifically on SUR2 muscle isoforms (SUR2A and SUR2B) but remain ineffective on the SUR1 neuronal/pancreatic isoform [1]. In contrast, diazoxide activates SUR1-containing channels but fails to open channels formed by Kir6.1/SUR2A, Kir6.2/SUR2A, or Kir6.2/SUR2B [2]. Transfer of as few as two critical residues from SUR2A to SUR1 was sufficient to confer pinacidil sensitivity to SUR1, and the reverse mutation abolished SUR2A sensitivity, establishing a molecular basis for this selectivity [1]. This SUR1/SUR2 dichotomy is a fundamental determinant of tissue targeting: SUR1 predominates in pancreatic beta-cells and neurons, while SUR2A is cardiac/skeletal muscle and SUR2B is smooth muscle [1].

KATP channel subunit pharmacology SUR isoform selectivity Tissue-specific channel targeting Chimeric receptor studies

Enantiomeric Selectivity: (-)-Pinacidil Vascular EC50 of 0.44 μM with Eudismic Ratio of 17 in Canine Cephalic Vein

Direct head-to-head comparison of pinacidil enantiomers in canine isolated cephalic veins and Purkinje fibers revealed pronounced stereoselectivity [1]. The (-)-enantiomer of pinacidil was more potent than the (+)-enantiomer in both tissues: vascular EC50 for (-)-pinacidil was 0.44 μM versus the racemate, with a vascular eudismic ratio of 17 and a cardiac eudismic ratio of 22 [1]. In cardiac Purkinje fibers, (-)-pinacidil decreased action potential duration with an EC50 of 3.2 μM [1]. The 3-pyridyl isomer of pinacidil (LY222675) exhibited even greater stereospecificity with eudismic ratios of 53 (vascular) and 71 (cardiac), and its (-)-enantiomer showed EC50 values of 0.09 μM (vascular) and 0.43 μM (cardiac) [1]. Both (-)-enantiomers increased 86Rb efflux to a greater extent than their optical antipodes, confirming K+ channel-mediated mechanism [1].

Stereoselective pharmacology Enantiomeric potency KATP channel opener Canine vascular smooth muscle

Clinical Antihypertensive Efficacy: Pinacidil Reduced Supine Diastolic BP by 18.8 mmHg vs 15.5 mmHg for Prazosin in Randomized Double-Blind Trial

In a randomized, parallel, double-blind, dose-titration study comparing pinacidil monotherapy (N=197) with prazosin monotherapy (N=204) in hypertensive patients, pinacidil (12.5 to 75 mg b.i.d.) produced a mean decrease in supine diastolic blood pressure of 18.8 ± 10.0 mmHg from a baseline of 102-103 ± 9 mmHg, compared with 15.5 ± 9.2 mmHg for prazosin (1 to 10 mg b.i.d.; p < 0.001) [1]. Pinacidil was thus a quantitatively more potent vasodilator as monotherapy, though this came with a higher incidence of edema (38.2% vs 22.3%, p < 0.001) and required more frequent addition of hydrochlorothiazide for fluid retention [1]. Conversely, prazosin-treated patients more frequently required add-on therapy for lack of efficacy (p < 0.001) [1]. This trial provides the only large-scale, double-blind, randomized head-to-head comparison of a KATP opener versus an alpha-1 adrenergic blocker for hypertension monotherapy.

Clinical hypertension Antihypertensive efficacy Randomized controlled trial Vasodilator monotherapy

Differential Vasodilation by KCl Concentration: Pinacidil vs Nifedipine in Isolated Rat Arteries

In isolated rat artery preparations, the vasodilative effects of pinacidil and nifedipine were directly compared under varying contractile stimuli [1]. The EC50 values of pinacidil for dilating arteries precontracted with 20 mM KCl or 80 mM KCl were 9-fold and 81-fold higher than those of nifedipine, respectively, demonstrating that pinacidil is substantially less potent as an inhibitor of voltage-dependent calcium channel-mediated contraction [1]. However, the EC50 of pinacidil for dilating arteries precontracted with 10 μM norepinephrine was only 1/10 that of nifedipine, indicating greater efficacy against receptor-operated contractile pathways [1]. Furthermore, in calcium-free solutions, pinacidil—but not nifedipine—could dilate norepinephrine-precontracted arteries in a concentration-dependent manner, demonstrating an additional mechanism involving suppression of intracellular calcium release that is absent in the dihydropyridine calcium channel blocker [1].

Calcium channel blocker comparison KCl-induced contraction Voltage-dependent calcium channels Intracellular calcium release

KATP Opener Rank-Order Potency in Pig Urethra: (-)-Cromakalim > Pinacidil > Diazoxide > Minoxidil

A systematic head-to-head comparison of six KATP channel openers was conducted on the resting tone of pig proximal urethra, establishing a definitive rank order of potency [1]. The rank order for lowering resting urethral tone was (-)-cromakalim > pinacidil > diazoxide > minoxidil [1]. All KATP opener-induced urethral relaxations were suppressed by subsequent application of the sulfonylurea antagonist glibenclamide (1 μM), confirming KATP channel mediation [1]. (+)-Cromakalim was inactive at concentrations ≤10 μM and produced only small relaxation at ≥30 μM, demonstrating the stereospecificity of the cromakalim response as well [1]. Whole-cell patch-clamp recordings confirmed that (-)-cromakalim and (+)-cromakalim (100 μM) activated a glibenclamide-sensitive 43 pS K+ channel, with (-)-cromakalim being substantially more potent [1]. Pinacidil sits intermediate in this rank order—more potent than diazoxide and minoxidil but less potent than the active (-)-enantiomer of cromakalim.

Smooth muscle relaxation Urethral tone KATP opener rank order Glibenclamide sensitivity

Pinacidil (N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine): Evidence-Backed Application Scenarios for Scientific Procurement


Cardiac KATP Channel Pharmacology: SUR2A-Dependent Action Potential Duration Studies in Purkinje Fibers and Ventricular Myocytes

Pinacidil is the reference compound for studying SUR2A/Kir6.2 cardiac KATP channel pharmacology. Its (-)-enantiomer decreases canine Purkinje fiber action potential duration with an EC50 of 3.2 μM and an eudismic ratio of 22, providing a defined stereochemical tool for probing cardiac KATP contributions to repolarization [1]. Pinacidil's ability to shorten APD without affecting Vmax or conduction time makes it a clean pharmacological probe for isolating KATP-mediated effects on cardiac electrophysiology, distinct from class III antiarrhythmic mechanisms [2]. The SUR2A selectivity of pinacidil ensures that observed cardiac effects are mediated through the native cardiac KATP channel subtype rather than SUR1 or SUR2B, which is critical for target validation studies in cardiac ischemia-reperfusion and preconditioning models [3].

Vascular Smooth Muscle KATP Research: SUR2B-Mediated Vasodilation Without Endothelium or Cyclic Nucleotide Dependence

Pinacidil is uniquely suited as a direct-acting vascular KATP opener that produces relaxation independently of the endothelium, cAMP, or cGMP elevation [1]. With an ED50 of 0.3 μM in rat aortic strips, it provides a 700-fold potency advantage over minoxidil, which requires metabolic conversion and is inactive in isolated tissue [1]. The differential sensitivity of pinacidil-induced vasodilation to KCl concentration (EC50 9-fold and 81-fold higher than nifedipine for 20 mM and 80 mM KCl contractions, respectively) provides a built-in mechanistic control for distinguishing KATP channel-mediated effects from L-type calcium channel blockade [2]. Additionally, pinacidil's activity in calcium-free medium against norepinephrine-induced contractions confirms an intracellular calcium release inhibitory component not shared by dihydropyridine calcium antagonists [2].

SUR Isoform Discrimination Studies: Pharmacological Fingerprinting of Tissue-Specific KATP Channel Subunit Composition

Pinacidil's binary selectivity for SUR2 over SUR1 makes it an essential pharmacological tool for discriminating KATP channel subunit composition in native tissues [1]. In experimental protocols, pinacidil responsiveness (or lack thereof) can distinguish SUR2-containing channels (cardiac, skeletal, smooth muscle) from SUR1-containing channels (pancreatic beta-cells, neurons). This is particularly valuable when used in parallel with diazoxide, which shows the opposite selectivity (SUR1-active, SUR2A-inactive), enabling a two-compound pharmacological fingerprinting approach [1]. The 3-pyridyl isomer LY222675, with its enhanced stereospecificity (eudismic ratio 53 vascular, 71 cardiac), provides an additional level of pharmacological discrimination for advanced subunit mapping studies [3].

Antihypertensive Reference Standard for Translational Hypertension Models: Validated Clinical Comparator to Prazosin

Pinacidil is validated as an antihypertensive reference standard through a large-scale (N=401), randomized, double-blind clinical trial demonstrating superior blood pressure reduction (18.8 mmHg supine DBP decrease) compared with prazosin (15.5 mmHg decrease; p<0.001) [1]. This clinical validation, combined with extensive preclinical characterization in spontaneously hypertensive rats (where pinacidil is 3-fold and 10-fold more potent orally than hydralazine and minoxidil, respectively [2]), establishes pinacidil as a quantitatively benchmarked vasodilator for translational hypertension research. The well-characterized adverse event profile (tachycardia, palpitation, edema) provides predictable experimental conditions for cardiovascular safety pharmacology assessments [1].

Quote Request

Request a Quote for N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.